Cas no 87527-45-5 (1,3,4-Thiadiazol-2-amine, 5-([1,1'-biphenyl]-4-ylmethyl)-)
87527-45-5 structure
Product Name:1,3,4-Thiadiazol-2-amine, 5-([1,1'-biphenyl]-4-ylmethyl)-
CAS No:87527-45-5
MF:C15H13N3S
MW:267.348821401596
CID:655398
PubChem ID:13272817
Update Time:2025-04-19
1,3,4-Thiadiazol-2-amine, 5-([1,1'-biphenyl]-4-ylmethyl)- Chemical and Physical Properties
Names and Identifiers
-
- 1,3,4-Thiadiazol-2-amine, 5-([1,1'-biphenyl]-4-ylmethyl)-
- 5-[(4-phenylphenyl)methyl]-1,3,4-thiadiazol-2-amine
- 5-([1,1'-Biphenyl]-4-ylmethyl)-1,3,4-thiadiazol-2-amine
- SY318061
- DTXSID20533769
- MFCD13873763
- 2-Amino-5-(4-biphenylylmethyl)-1,3,4-thiadiazole
- 87527-45-5
- 5-[([1,1'-Biphenyl]-4-yl)methyl]-1,3,4-thiadiazol-2-amine
-
- Inchi: 1S/C15H13N3S/c16-15-18-17-14(19-15)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2,(H2,16,18)
- InChI Key: RRLRUILSIODYJN-UHFFFAOYSA-N
- SMILES: S1C(N)=NN=C1CC1C=CC(=CC=1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 267.08301860g/mol
- Monoisotopic Mass: 267.08301860g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 273
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 80Ų
1,3,4-Thiadiazol-2-amine, 5-([1,1'-biphenyl]-4-ylmethyl)- Related Literature
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
87527-45-5 (1,3,4-Thiadiazol-2-amine, 5-([1,1'-biphenyl]-4-ylmethyl)-) Related Products
- 39181-46-9(5-(3-Methylbenzyl)-1,3,4-thiadiazol-2-amine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
Recommended suppliers
Shanghai Bent Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
Handan Zechi Trading Co., Ltd
Gold Member
CN Supplier
Bulk
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
CN Supplier
Reagent